Phytofluene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

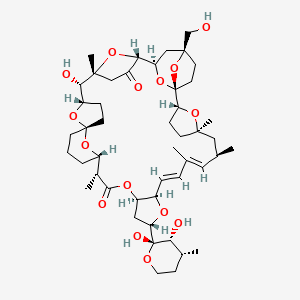

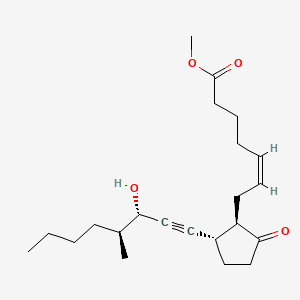

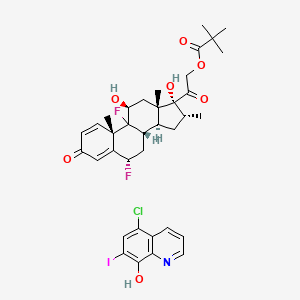

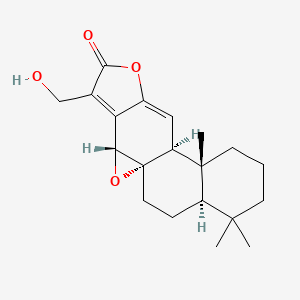

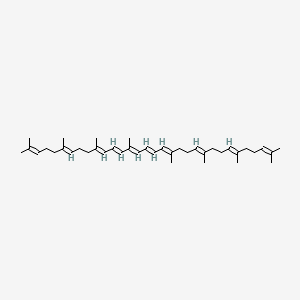

cis-7, 7', 8, 8', 11, 12-Hexahydro-carotene, also known as phytofluene, belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. cis-7, 7', 8, 8', 11, 12-Hexahydro-carotene is considered to be a practically insoluble (in water) and relatively neutral molecule. cis-7, 7', 8, 8', 11, 12-Hexahydro-carotene has been primarily detected in blood. Within the cell, cis-7, 7', 8, 8', 11, 12-hexahydro-carotene is primarily located in the membrane (predicted from logP) and cytoplasm.

All-trans-phytofluene is the all-trans-isomer of this compound. It has a role as a human xenobiotic metabolite and a plant metabolite.

Scientific Research Applications

Bioavailability and Genetic Associations

Phytofluene, a colorless carotenoid, shows higher bioavailability compared to other carotenoids such as lutein, β-carotene, or lycopene. A study found significant interindividual variability in this compound bioavailability, which was correlated with fasting plasma this compound concentration. A combination of 14 Single Nucleotide Polymorphisms (SNPs) was identified to explain this variability in a healthy male adult population (Zumaraga et al., 2022).

Bioaccessibility in Different Foods

Research comparing the bioaccessibility of phytoene and this compound with other carotenoids found that phytoene and this compound had superior bioaccessibility in fruit and vegetable juices. Phytoene was noted as the carotenoid with the highest bioaccessibility, up to 97%, in various dietary sources (Mapelli-Brahm et al., 2017).

Skin Care Applications

A study highlighted the benefits of phytoene and this compound for skin care, including skin lightening, anti-inflammatory activity, and protection against UV and oxidative damage (Oppen-Bezalel, 2009).

Safety for Human Use

An investigation into the safety of phytoene- and this compound-rich products for human use, including topical application, indicated no significant cytotoxic or genotoxic potential. The study supported the safe use of these products in human topical applications, showing a lack of irritancy or sensitization reactions (Havas et al., 2018).

Agro-Food and Health Implications

Phytoene and this compound, as colorless carotenoids, have been identified as major dietary components with potential health-promoting biological actions. Their presence in common foods like tomatoes and their role in sustainable food production highlight their importance in the context of agro-food and health (Meléndez-Martínez & Mapelli-Brahm, 2021).

Involvement in Cancer Research

Phytoene and this compound were biosynthesized and radiolabeled for use in prostate cancer cell culture studies, demonstrating their potential in cancer chemoprevention research (Campbell et al., 2006).

Dietary Intake and Health Effects

A comprehensive review of phytoene and this compound emphasized their presence in commonly consumed foods and potential involvement in health-promoting biological actions, suggesting the need for revised associations between lycopene intake from tomato products and health to include these colorless carotenoids (Mapelli-Brahm & Meléndez-Martínez, 2021).

Properties

CAS No. |

540-05-6 |

|---|---|

Molecular Formula |

C40H62 |

Molecular Weight |

542.9 g/mol |

IUPAC Name |

(6E,10E,12E,14E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene |

InChI |

InChI=1S/C40H62/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15,19-22,25,27-30H,13-14,16-18,23-24,26,31-32H2,1-10H3/b12-11+,25-15+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ |

InChI Key |

OVSVTCFNLSGAMM-OUOOUFEBSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)/C)C |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |

boiling_point |

162.5°C |

| 540-05-6 | |

physical_description |

Solid |

Synonyms |

phytofluene phytofluene, (cis)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.